molecular formula C9H12BF3N2O3 B1393664 (1-(Tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid CAS No. 1141878-45-6

(1-(Tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid

Cat. No. B1393664
M. Wt: 264.01 g/mol
InChI Key: IIRVABFYRULQMI-UHFFFAOYSA-N
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Description

(1-(Tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid, or THP-TFMP as it is commonly known, is an organoboronic acid that has a wide range of applications in organic synthesis, pharmaceutical chemistry, and biochemistry. In particular, it is used as a versatile reagent for the preparation of a variety of organic compounds, including amines, alcohols, and ketones. The acid is also used to catalyze a variety of reactions, such as the formation of carbon-carbon bonds and the synthesis of heterocycles. In addition, THP-TFMP has been used in the synthesis of pharmaceutical drugs and as a reagent for the synthesis of chiral compounds.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been used in the synthesis of trifluoromethylazoles and other similar compounds. These syntheses involve reactions like trifluoroacetylation and treatment with hydrazine, leading to various derivatives with potential applications in measuring pH in biological media by 19F NMR spectroscopy (Jones et al., 1996).

Material Science and Engineering

  • In material science, related compounds have been used in the development of polyesters suitable for controlled drug delivery by in vivo biodegradation. This involves the polymerization of diesters of 3,4-dihydro-2H-pyran-2-yl-methanol with various acids (Abdelaal & Abbas, 1996).

Biological and Medicinal Chemistry

  • The compound and its derivatives find application in the synthesis of biologically interesting compounds like 5-Substituted-1H-tetrazoles. These compounds are synthesized from β-cyanocarboxylic acids and sodium azide, and are structurally analogous to succinic acid, hinting at potential medicinal applications (Zanatta et al., 2013).

Environmental and Analytical Applications

  • In the field of pyrotechnics, similar compounds have been explored as environmentally friendly red pyrotechnic coloring agents. This involves functionalization of 1H-tetrazole and 1H-pyrazole to enhance the fuel-rich flame environment or make them oxidizing agents, highlighting its potential in eco-friendly pyrotechnic materials (Dufter et al., 2020).

Coordination Chemistry

  • In coordination chemistry, poly(pyrazol-1-yl)borates, closely related to the compound , have been used extensively in coordination compounds for their high affinity towards cationic metal ions. These compounds are used as ligands in various metal complexes, demonstrating the compound's relevance in developing new coordination compounds (Takayama et al., 2016).

properties

IUPAC Name

[2-(oxan-2-yl)-5-(trifluoromethyl)pyrazol-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BF3N2O3/c11-9(12,13)6-5-7(10(16)17)15(14-6)8-3-1-2-4-18-8/h5,8,16-17H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRVABFYRULQMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NN1C2CCCCO2)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681711
Record name [1-(Oxan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(Tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid

CAS RN

1141878-45-6
Record name [1-(Oxan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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